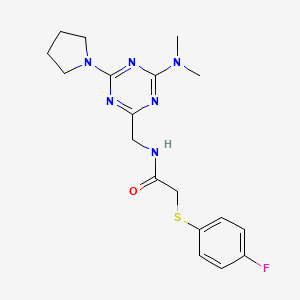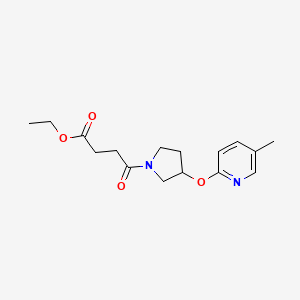
3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
: 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is an interesting compound in the field of medicinal chemistry. Its molecular structure is characterized by the presence of a fluorine atom, a methoxy group, a pyrimidine ring, and a cyclohexyl benzamide moiety. These functional groups contribute to its unique properties and make it a valuable molecule for various scientific studies.
Métodos De Preparación
: Synthetic Routes and Reaction Conditions : The synthesis of 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide generally involves several key steps:
Formation of intermediate compounds: Starting with benzamide, derivatives are formed using nucleophilic substitution reactions to introduce the methoxy and fluoro groups.
Cyclohexyl and pyrimidine linkage: A separate reaction involves creating the cyclohexyl and pyrimidine components which are later attached to the intermediate benzamide derivative.
Final coupling and purification: The final step involves coupling these intermediates under specific reaction conditions such as controlled temperature and solvents, followed by purification to obtain the pure compound.
Industrial Production Methods
: Industrial production of this compound follows optimized routes using automated and scalable processes, ensuring high yield and purity. Reaction conditions are typically refined to use cost-effective and readily available reagents, with rigorous control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
: Types of Reactions :
Oxidation: This compound can undergo oxidation reactions, altering the functional groups and potentially forming new derivatives.
Reduction: It is also susceptible to reduction processes, leading to the formation of reduced forms with different chemical properties.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, are common, where specific functional groups can be replaced by others.
Common Reagents and Conditions
: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction reactions. These reactions are often carried out under controlled conditions, including specific solvents and temperatures.
Major Products Formed
: The major products depend on the reaction type but can include various derivatives with altered functional groups, which may possess distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
: 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is widely used in the following fields:
Chemistry: It serves as a starting material or intermediate in the synthesis of other complex molecules.
Biology: It is studied for its interactions with biological targets, such as enzymes or receptors, providing insights into its potential as a bioactive molecule.
Medicine: Research explores its potential therapeutic applications, including its effects on specific pathways implicated in various diseases.
Industry
Mecanismo De Acción
: The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its affinity and selectivity for these targets. Molecular pathways involved may include signaling cascades, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
: Similar compounds include:
3-fluoro-4-methoxybenzamide: Lacks the cyclohexyl and pyrimidine components, showing differences in biological activity.
4-methoxy-N-(4-pyrimidin-2-yloxy)cyclohexyl)benzamide: Missing the fluoro group, which alters its interaction with molecular targets.
Other benzamides: The presence or absence of specific functional groups (like fluoro or methoxy) significantly changes their properties.
What makes 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide unique is its specific combination of functional groups, contributing to its distinct chemical and biological profile, making it an intriguing subject for further research.
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-8-3-12(11-15(16)19)17(23)22-13-4-6-14(7-5-13)25-18-20-9-2-10-21-18/h2-3,8-11,13-14H,4-7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMXYLLNQSEBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
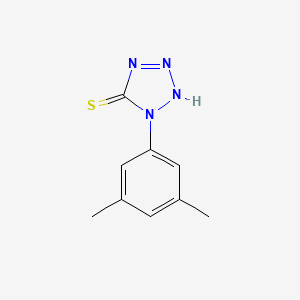
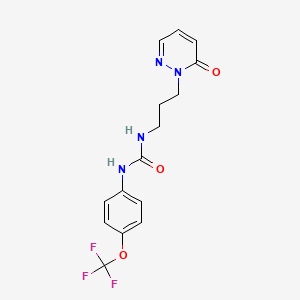

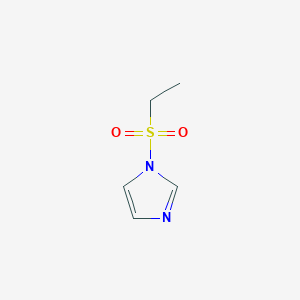
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2982214.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
methanone](/img/structure/B2982218.png)
![[4-(Difluoromethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B2982219.png)
![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)

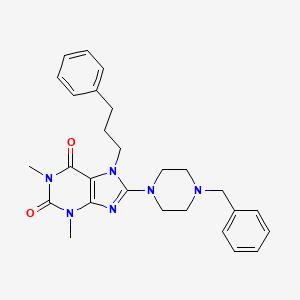
![N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide](/img/structure/B2982225.png)
